6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

Medicinal chemistry Synthetic chemistry Lead optimisation

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride (free base CAS 912284-82-3) belongs to the 1,2,3,4-tetrahydroquinoxaline class – partially saturated bicyclic heterocycles containing a benzene ring fused to a piperazine-like ring. The target compound carries a bromine substituent at the 6-position and an N1-methyl group, supplied as the hydrochloride salt for enhanced handling.

Molecular Formula C9H12BrClN2
Molecular Weight 263.56 g/mol
Cat. No. B13588765
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride
Molecular FormulaC9H12BrClN2
Molecular Weight263.56 g/mol
Structural Identifiers
SMILESCN1CCNC2=C1C=CC(=C2)Br.Cl
InChIInChI=1S/C9H11BrN2.ClH/c1-12-5-4-11-8-6-7(10)2-3-9(8)12;/h2-3,6,11H,4-5H2,1H3;1H
InChIKeyDVMZLKXVYBTVRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Hydrochloride – Core Chemical Identity and Procurement Baseline


6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride (free base CAS 912284-82-3) belongs to the 1,2,3,4-tetrahydroquinoxaline class – partially saturated bicyclic heterocycles containing a benzene ring fused to a piperazine-like ring. The target compound carries a bromine substituent at the 6-position and an N1-methyl group, supplied as the hydrochloride salt for enhanced handling [1]. Its molecular formula is C₉H₁₁BrN₂·HCl, with a free-base molecular weight of 227.10 g/mol . Tetrahydroquinoxalines are recognised scaffolds in medicinal chemistry and agrochemical research, appearing in BET bromodomain inhibitors, ecdysone receptor agonists, fungicidal agents, and NAD⁺-boosting neuroprotective candidates [2]. The 6-bromo substitution pattern specifically distinguishes this compound from its 5-bromo, 7-bromo, and non-brominated regioisomers in both physicochemical properties and synthetic reactivity, making unambiguous identity verification essential before procurement.

Why 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Hydrochloride Cannot Be Swapped for a Generic Tetrahydroquinoxaline Analog


Tetrahydroquinoxalines are not interchangeable commodities. The 6-bromo-1-methyl substitution pattern confers a unique combination of electronic character, steric profile, and synthetic reactivity that is absent from the 7-bromo regioisomer (CAS 1427391-09-0), the non-methylated 6-bromo analog (CAS 89980-70-1), and the non-brominated N1-methyl parent (CAS 36438-97-8). Swapping to a different regioisomer alters the vector of subsequent cross-coupling derivatisation, changes the computed LogP by virtue of altered molecular shape and dipole moment, and may invalidate structure–activity relationships established in lead series . The hydrochloride salt form additionally provides superior aqueous solubility and weighable solid handling relative to the free base, reducing dosing variability in biological assays [1]. Because this compound is predominantly used as a synthetic intermediate for further functionalisation via the C6–Br bond, substitution with a non-brominated or differently brominated analog aborts the entire downstream synthetic route.

Quantitative Differentiation Evidence for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Hydrochloride Versus Closest Analogs


Regiochemical Identity: 6-Bromo Versus 7-Bromo Isomer – Predicted Physicochemical Divergence

The 6-bromo-1-methyl isomer and the 7-bromo-1-methyl isomer (CAS 1427391-09-0) share the same molecular formula (C₉H₁₁BrN₂, MW 227.10) but differ in the annular position of bromine substitution. This regiochemical difference produces distinct computed physicochemical properties. For the 7-bromo isomer, the predicted boiling point is 328.9 ± 42.0 °C, density is 1.423 ± 0.06 g/cm³, and pKa is 6.49 ± 0.20 . These values differ from the 6-bromo isomer due to altered electronic distribution across the aromatic ring, affecting both chromatographic retention and protonation behaviour. The 6-bromo substitution places the halogen para to the N4 secondary amine, whereas the 7-bromo substitution places it meta – a distinction that directly impacts the electronics of palladium-catalysed cross-coupling at the C–Br bond .

Medicinal chemistry Synthetic chemistry Lead optimisation

N-Methyl Substitution: Physicochemical Impact Relative to Non-Methylated 6-Bromo-Tetrahydroquinoxaline

The N1-methyl group differentiates the target compound from 6-bromo-1,2,3,4-tetrahydroquinoxaline (CAS 89980-70-1, C₈H₉BrN₂, MW 213.07) . The methyl substitution increases molecular weight by 14.03 Da (+6.6%) and reduces the hydrogen bond donor count from 2 (both N1–H and N4–H) to 1 (N4–H only) . This single HBD reduction is pharmacokinetically meaningful: it lowers polar surface area (from approximately 24 Ų to 15.27 Ų) and increases computed LogP by approximately 1.3 units (estimated from structural analogs), improving predicted membrane permeability while reducing passive aqueous solubility. For researchers constructing focused libraries, the N1-methyl group also prevents unwanted N1-functionalisation side reactions during parallel synthesis, providing a chemically defined, single-point derivatisation handle at the N4 position or C6–Br bond .

Fragment-based drug discovery Synthetic methodology Physicochemical profiling

Hydrochloride Salt Form: Aqueous Solubility and Handling Advantage Over Free Base

The hydrochloride salt of 6-bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline (MW ~263.56 g/mol, free base 227.10 + HCl 36.46) offers a quantifiable handling advantage over the free base. Amine hydrochlorides typically exhibit 10- to 1000-fold greater aqueous solubility than their corresponding free bases due to ionisation at physiological and formulation pH ranges [1]. For the free base, storage recommendations mandate 2–8 °C under inert gas with protection from light, reflecting sensitivity to oxidation and moisture . The hydrochloride salt, by contrast, provides a crystalline, non-hygroscopic solid that is easier to weigh accurately and formulate into DMSO or aqueous stock solutions, reducing inter-assay variability from weighing errors and incomplete dissolution. The GLPBio vendor datasheet for the free base recommends heating to 37 °C with ultrasonication to achieve dissolution, indicating limited room-temperature solubility [2]. The salt form mitigates this handling bottleneck.

Assay development In vitro pharmacology Compound management

Bromine Substituent Electronic Effect: LogP and Reactivity Differentiation From Non-Brominated Parent

The 6-bromo substituent substantially alters the electronic profile compared to 1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 36438-97-8, C₉H₁₂N₂, MW 148.21). Computed LogP increases from approximately 1.0–1.2 for the non-brominated parent to 2.51 for the 6-bromo derivative, a ΔLogP of +1.3 to +1.5 units [1]. This increase reflects both the hydrophobic bulk of bromine (Hansch π = +0.86) and its polarisable electron density, which enhances van der Waals interactions with hydrophobic protein pockets. In the context of the quinoxaline SAR literature, bromo-substituted quinoxaline derivatives demonstrated superior inhibition of non-small-cell lung cancer cells (A549) compared to their nitro-substituted counterparts, with the introduction of bromo groups into the quinoxaline skeleton providing better anti-proliferative activity [2]. The bromine atom also serves as a heavy atom for X-ray crystallographic phasing and as a unique isotopic signature (⁷⁹Br/⁸¹Br ~1:1) detectable by mass spectrometry, enabling metabolic tracing that is impossible with the non-brominated analog.

Structure–activity relationships Medicinal chemistry Chemical biology

GHS Hazard Profile: Differentiated Safety Classification From Non-Halogenated Tetrahydroquinoxaline Analogs

The target compound carries a specific GHS hazard classification reported to the ECHA C&L Inventory. Based on one notifying company, the compound is classified as Acute Toxicity Category 4 (H302: Harmful if swallowed, 100% notification concordance), Skin Irritation Category 2 (H315: Causes skin irritation, 100%), Eye Irritation Category 2A (H319: Causes serious eye irritation, 100%), and Specific Target Organ Toxicity – Single Exposure Category 3 (H335: May cause respiratory irritation, 100%) [1]. This profile differs from the non-brominated 1-methyl-1,2,3,4-tetrahydroquinoxaline (CAS 36438-97-8), for which acute oral toxicity and irritation data are less comprehensively notified, reflecting the additional toxicological burden conferred by the aromatic bromine substituent. For procurement, this classification mandates appropriate PPE, ventilation controls, and hazardous-material shipping compliance that does not apply to non-halogenated analogs, directly affecting total cost of acquisition and laboratory handling protocols.

Laboratory safety Chemical procurement Risk assessment

Vendor Purity Benchmarking: Available Grades and Batch-to-Batch Quality Documentation

Multiple reputable vendors supply this compound with standard purity specifications ranging from 95% to ≥98%. Bidepharm offers the compound at 95% purity with batch-specific QC documentation including NMR, HPLC, and GC as part of their standard quality package . BLD Pharm (hzbp.cn) lists the compound at ≥98% purity . Shanghai Kezhen Pharma provides a higher grade at >97% by HPLC . CymitQuimica (Biosynth brand) specifies a minimum 95% purity . The availability of multi-vendor sourcing with documented purity grades allows procurement officers to balance cost against assay requirements: 95% purity may suffice for intermediate-scale synthesis, whereas ≥98% is advisable for sensitive biophysical assays (e.g., SPR, ITC) where trace impurities can confound binding measurements. By contrast, the 7-bromo regioisomer (CAS 1427391-09-0) is less broadly stocked, with fewer vendors offering characterised material, limiting competitive pricing and rapid availability .

Chemical procurement Quality control Synthetic chemistry

Procurement-Driven Application Scenarios for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline Hydrochloride


Diversifiable Building Block for Tetrahydroquinoxaline-Focused Medicinal Chemistry Libraries

As demonstrated by its 6-bromo substitution pattern and N1-methyl capping, this compound serves as a mono-functionalised scaffold for parallel library synthesis. The C6–Br bond provides a single, well-defined site for Suzuki–Miyaura, Buchwald–Hartwig, or Ullmann-type cross-coupling to introduce aryl, heteroaryl, or amino diversity elements, while the N1-methyl group prevents competing N-functionalisation side reactions [1]. This contrasts with the non-methylated 6-bromo analog (CAS 89980-70-1), which has two unprotected amine sites and can yield complex product mixtures during derivatisation. The hydrochloride salt form ensures accurate weighing for stoichiometric control in parallel synthesis workflows.

CNS Drug Discovery Programs Requiring Reduced HBD Count and Controlled LogP

For blood–brain barrier penetrant compound design, the target compound provides a favourable physicochemical starting point: HBD = 1, TPSA = 15.27 Ų, and XLogP3 = 2.5 [1]. These values fall within established CNS MPO (Multiparameter Optimization) desirability ranges (HBD ≤ 3, TPSA < 76 Ų, LogP 1–5). In contrast, the non-methylated 6-bromo analog has HBD = 2 and lower LogP, placing it further from the CNS drug-likeness sweet spot. The 6-bromo substituent simultaneously provides a synthetic handle for late-stage diversification and a heavy atom for co-crystal structure determination, enabling iterative structure-based design [2].

Agrochemical Lead Discovery Leveraging Quinoxaline Bromo-SAR

Recent studies have demonstrated the potential of 1,2,3,4-tetrahydroquinoxaline derivatives as agricultural fungicides against Botrytis cinerea and Gaeumannomyces graminis [1]. The SAR trend established in quinoxaline literature indicates that bromo-substituted quinoxalines exhibit superior growth inhibition against A549 lung cancer cells compared to nitro-substituted analogs, suggesting an electronic preference for bromine over alternative electron-withdrawing groups in certain biological contexts [2]. The 6-bromo-1-methyl substitution pattern provides a defined starting point for systematic agrochemical SAR exploration, where the bromine can be retained for potency or replaced via cross-coupling to map steric and electronic requirements at the 6-position.

Assay Development Requiring Solubility-Optimised Salt Forms

For high-throughput screening (HTS) campaigns and in vitro pharmacology, the hydrochloride salt form addresses the documented solubility limitations of the free base, which requires heating to 37 °C and ultrasonication to achieve dissolution [1]. Using the pre-formed HCl salt eliminates the need for in situ stoichiometric HCl addition, reducing well-to-well variability in concentration–response assays. The GHS H302/H315/H319/H335 hazard profile provides clear guidance for automated liquid-handling system safety configurations [2]. This scenario is particularly relevant for CROs and screening centres where compound handling reproducibility directly impacts data quality metrics.

Quote Request

Request a Quote for 6-Bromo-1-methyl-1,2,3,4-tetrahydroquinoxaline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.